[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18569671
InChI: InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12+,13+,14-
SMILES:
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

CAS No.:

Cat. No.: VC18569671

Molecular Formula: C14H18O8

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate -

Specification

Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
IUPAC Name [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
Standard InChI InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12+,13+,14-
Standard InChI Key REXNPDYWUANMIX-LVEBTZEWSA-N
Isomeric SMILES CC(=O)O[C@@H]1C=C[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate, reflects its cyclohexene backbone substituted with four acetyloxy groups at positions 1, 4, 5, and 6. The stereochemistry is explicitly defined as (1R,4S,5R,6S), indicating a specific three-dimensional arrangement critical for its reactivity and interactions. The presence of the cyclohex-2-ene moiety introduces structural rigidity, while the acetyloxy groups enhance solubility in organic solvents and serve as protective units for hydroxyl groups during synthetic sequences.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC14H18O8\text{C}_{14}\text{H}_{18}\text{O}_8
Molecular Weight314.29 g/mol
IUPAC Name[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
Canonical SMILESCC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
InChI KeyREXNPDYWUANMIX-LVEBTZEWSA-N
PubChem CID9883310

The isomeric SMILES string (CC(=O)O[C@@H]1C=CC@@HOC(=O)C) underscores the compound’s stereochemical precision, with chiral centers at C1, C4, C5, and C6.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the acetyl protons (δ\delta 2.0–2.1 ppm), olefinic protons (δ\delta 5.5–6.0 ppm), and methine protons adjacent to oxygen atoms (δ\delta 4.0–5.0 ppm). Mass spectrometry would show a molecular ion peak at m/z 314.29, with fragmentation patterns indicative of sequential loss of acetyl groups (-C2H3O2\text{-C}_2\text{H}_3\text{O}_2, 60.02 Da).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate likely involves selective acetylation of a polyhydroxycyclohexene precursor. A plausible route begins with cyclohexene triol (1,4,5,6-cyclohexenetetraol), where three hydroxyl groups are acetylated using acetic anhydride in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4). The fourth hydroxyl group at position 1 is subsequently acetylated under controlled conditions to avoid over-acetylation.

Table 2: Hypothetical Synthetic Pathway

StepReactionConditions
1Cyclohexene triol + Acetic anhydrideH2SO4\text{H}_2\text{SO}_4, 0°C
2Partial acetylationQuench with NaHCO3\text{NaHCO}_3
3Final acetylation at position 1Pyridine, room temperature

Steric hindrance and the use of protecting groups may be required to achieve regioselectivity. For example, a bulky temporary protecting group at position 1 could direct acetylation to positions 4, 5, and 6 first, followed by deprotection and final acetylation.

Challenges in Stereochemical Control

The compound’s defined stereochemistry necessitates enantioselective synthesis or resolution techniques. Asymmetric catalytic hydrogenation of a cyclohexadiene precursor could establish the desired configuration, while enzymatic acetylation might offer stereochemical fidelity. Alternatively, chiral pool synthesis—using naturally occurring chiral starting materials—could provide the necessary stereochemical framework.

Comparative Analysis with Structural Analogs

Functional Group Reactivity

Compared to [3,4,5-triacetyloxy-6-[(5E)-5-[1-(2-furyl)ethylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]oxan-2-yl]methyl acetate (CAS 65562-30-3), which contains a thiazolidinone moiety, [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate lacks heterocyclic components but shares reactivity in acetyloxy groups . Both compounds may undergo nucleophilic acyl substitution, but the absence of a thiazolidinone ring in the latter simplifies its reactivity profile.

Table 3: Comparison with Analogous Compounds

CompoundMolecular FormulaKey Functional Groups
[(1R,4S,5R,6S)-4,5,6-triacetyloxy...]C14H18O8\text{C}_{14}\text{H}_{18}\text{O}_8Acetyloxy, cyclohexene
ZiziphinC51H80O18\text{C}_{51}\text{H}_{80}\text{O}_{18}Acetyloxy, triterpene, sugars
[3,4,5-Triacetyloxy-6-...]methyl acetateC23H25NO11S2\text{C}_{23}\text{H}_{25}\text{NO}_{11}\text{S}_2Acetyloxy, thiazolidinone

Stereochemical Considerations

The (1R,4S,5R,6S) configuration distinguishes this compound from diastereomeric forms, which could exhibit divergent biological activities or reactivities. For example, in tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124655-09-0), the (4R,6S) configuration influences its utility as a chiral building block in macrolide antibiotics .

Future Research Directions

  • Biological Activity Screening: Test for antimicrobial, antifungal, or anticancer properties, leveraging the compound’s structural similarity to bioactive terpenoids .

  • Catalytic Asymmetric Synthesis: Develop enantioselective methods to synthesize this compound, reducing reliance on resolution techniques.

  • Prodrug Applications: Investigate its potential as a prodrug, where enzymatic cleavage of acetyl groups releases active hydroxyl-containing therapeutics.

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